(2S,3R)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol
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Overview
Description
(2S,3R)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol is a chiral compound with a complex structure It features a benzodioxole moiety, which is a common structural motif in various bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol typically involves multiple steps, starting from readily available precursors. One common approach is to use a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often include the use of strong bases, such as sodium hydride, and protecting groups to ensure selective reactions at specific sites.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, often using reagents like sodium methoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation of the diol can lead to the formation of a diketone, while reduction can yield a fully saturated hydrocarbon.
Scientific Research Applications
(2S,3R)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Its potential bioactivity is being explored for therapeutic applications, including as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism by which (2S,3R)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The benzodioxole moiety, in particular, is known to interact with certain proteins, potentially modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol
- This compound
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the benzodioxole moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
647007-92-9 |
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Molecular Formula |
C14H20O4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
(2S,3R)-2-(1,3-benzodioxol-5-ylmethyl)-4-methylpentane-1,3-diol |
InChI |
InChI=1S/C14H20O4/c1-9(2)14(16)11(7-15)5-10-3-4-12-13(6-10)18-8-17-12/h3-4,6,9,11,14-16H,5,7-8H2,1-2H3/t11-,14+/m0/s1 |
InChI Key |
KJDJJEXGTVKKAX-SMDDNHRTSA-N |
Isomeric SMILES |
CC(C)[C@H]([C@@H](CC1=CC2=C(C=C1)OCO2)CO)O |
Canonical SMILES |
CC(C)C(C(CC1=CC2=C(C=C1)OCO2)CO)O |
Origin of Product |
United States |
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